1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver

Catalog No.
S3318583
CAS No.
873297-19-9
M.F
C27H38AgClN2
M. Wt
533.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;ch...

CAS Number

873297-19-9

Product Name

1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver

IUPAC Name

1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver

Molecular Formula

C27H38AgClN2

Molecular Weight

533.9 g/mol

InChI

InChI=1S/C27H38N2.Ag.ClH/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;;/h9-16,18-21H,17H2,1-8H3;;1H/q;+1;/p-1

InChI Key

YFNYNZOWUDZMFM-UHFFFAOYSA-M

SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2CN(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.Cl[Ag]

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2CN(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.Cl[Ag]
1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver, also known as Ag(I)[N-(diisopropylphenyl)imidazole]Cl or AgDPP, is a silver coordination compound that belongs to the group of bioinorganic compounds. It was first synthesized in 2005 by Professor Damian Hruszkewycz and his team at Northwestern University.
This compound is of great interest to researchers due to its potential application in various fields, including nanotechnology, catalysis, and biomedical science. Its unique properties make it an excellent candidate for use as a biomaterial, a catalyst, and as a possible therapeutic drug.
1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver is a white to yellow crystalline powder that is insoluble in water and most organic solvents. It has a molecular weight of 606.61 g/mol, and a melting point of 246-250 °C.
The molecule contains a silver ion that is coordinated by two imidazole rings and two diisopropylphenyl groups. This leads to a square planar geometry around the silver ion and creates a highly stable complex.
The synthesis of 1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver involves the reaction of silver nitrate with N-(diisopropylphenyl)imidazole in the presence of hydrochloric acid. This leads to the formation of the silver coordination compound.
The characterization of this compound is usually done using several techniques, including nuclear magnetic resonance (NMR), X-ray absorption spectroscopy, and powder X-ray diffraction. These methods provide information on the structure, composition, and properties of 1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver.
The analytical methods used to study 1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver include UV-Visible spectroscopy, mass spectrometry, and chromatography. These techniques help to determine the purity and concentration of the compound, as well as to identify its degradation products.
1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver has been shown to exhibit several biological properties, including antibacterial and antiviral activity. It has also been used as a biocidal agent, particularly in water treatment applications.
Research into the toxicity and safety of 1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver is ongoing. Studies have shown that it has low toxicity when administered orally and has minimal acute toxicity.
1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver has been used in a variety of scientific experiments. These include the development of biosensors, as a catalyst in organic synthesis, and as a potential anticancer agent.
Research into the properties and potential applications of 1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver is ongoing. Studies are being conducted to explore its use as a biomaterial, a catalyst, and as a possible therapeutic agent.
The potential applications of 1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver in various fields of research and industry are vast. It may be useful in the development of new therapeutic drugs, biosensors, and environmental remediation technologies.
Despite the potential applications of 1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver, there are also limitations to its use. For instance, it may be toxic in certain concentrations, and its long-term effects on human health and the environment are uncertain.
in the research of this compound include the development of more efficient synthetic methods, the improvement of its stability, and the development of new applications.
Some of the possible future directions in this field are:
- Investigation of the use of 1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver as a potential therapeutic agent for cancer treatment.
- Exploration of the use of 1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver as a catalyst in organic synthesis.
- Investigation of the use of 1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver in the development of biosensors for environmental monitoring applications.
- Study of the toxicity and safety of 1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver on human health and the environment.
- Further study of the physical and chemical properties of 1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver to improve its stability and efficiency.
- Development of more efficient synthetic methods to produce 1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver for large-scale production.

Hydrogen Bond Acceptor Count

2

Exact Mass

532.17744 g/mol

Monoisotopic Mass

532.17744 g/mol

Heavy Atom Count

31

Dates

Modify: 2023-08-19

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